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Compound of Interest

Compound Name: N-Isopropyl-N-methylglycine

Cat. No.: B017970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-alkylated glycine derivatives represent a versatile class of compounds with a wide spectrum

of biological activities. The strategic modification of the alkyl chain on the nitrogen atom of the

glycine backbone allows for the fine-tuning of their pharmacological properties, leading to the

development of potent antimicrobial, anticancer, and enzyme inhibitory agents. This guide

provides a comparative overview of the biological activities of various N-alkylated glycine

derivatives, supported by experimental data and detailed methodologies, to aid in the

advancement of drug discovery and development.

Antimicrobial Activity
N-alkylated glycine derivatives have demonstrated significant potential as antimicrobial agents,

with their efficacy being largely dependent on the length of the N-alkyl chain.
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Compound
Class

Derivative/Mod
ification

Test
Organism(s)

Activity Metric
(MIC)

Reference

Glycine-derived

Quaternary

Ammonium Salts

(DMGM-n)

C16 alkyl chain

(DMGM-16)

Candida

albicans,

Staphylococcus

epidermidis

Effective in

biofilm

eradication (60-

90% reduction at

400 µmol/L)

[1]

Alanine-derived

Quaternary

Ammonium Salts

(DMALM-n)

C14 alkyl chain

(DMALM-14)

Rhodotorula

rubra,

Saccharomyces

cerevisiae

2.5 µmol/L [1]

N-alkyl Betaines C16 alkyl chain

Staphylococcus

aureus,

Escherichia coli

61 µM (S.

aureus), 120 µM

(E. coli)

[2]

N-alkyl Betaines C8 alkyl chain

Staphylococcus

aureus,

Escherichia coli

2.3 x 10^4 µM

(S. aureus), 1.2 x

10^4 µM (E. coli)

[2]

Glycopeptide

Antibiotics

(LY264826

derivatives)

N-alkylation at

the disaccharide

moiety

Vancomycin-

resistant

enterococci

< 1.0 µg/mL [3]

Key Findings:

The antimicrobial activity of glycine-derived quaternary ammonium salts is strongly

influenced by the length of the alkyl chain, with derivatives containing 12-16 carbon atoms

showing the highest activity.[1]

Alanine derivatives generally exhibit stronger antimicrobial effects than their glycine

counterparts.[1]

For N-alkyl betaines, antimicrobial activity against both S. aureus and E. coli increases with

longer alkyl chain lengths, peaking around C16.[2]
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N-alkylation of the glycopeptide antibiotic LY264826 has yielded derivatives with potent

activity against vancomycin-resistant enterococci.[3]

A common method for evaluating antimicrobial activity is the broth microdilution method, used

to determine the Minimum Inhibitory Concentration (MIC).

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates.

Colonies are then used to prepare a standardized inoculum suspension in a suitable broth,

adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

Preparation of Compounds: The N-alkylated glycine derivatives are dissolved in a suitable

solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

Inoculation and Incubation: Each well is inoculated with the standardized microbial

suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48

hours for bacteria).

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that visibly inhibits microbial growth.

Preparation Assay Analysis
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General workflow for antimicrobial susceptibility testing.

Anticancer and Cytotoxic Activity
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Several N-alkylated glycine derivatives have been investigated for their potential as anticancer

agents. Their mechanism of action often involves interaction with biological macromolecules

like DNA and proteins.

Compound
Class

Derivative Cell Line
Activity
Metric
(IC50)

Time Reference

Aliphatic N-

Substituted

Glycines

2-

aminoheptyl

glycine

Human

Foreskin

Fibroblast

(HFF)

~127 µM 48 h [4][5]

Aliphatic N-

Substituted

Glycines

Other

derivatives

(propyl, butyl,

etc.)

Human

Foreskin

Fibroblast

(HFF)

127–344 µM 48 h [4][5]

Glycine

Conjugated

Hybrid

Compounds

Compound

12

Various

cancer cell

lines

Significant

activity

reported

- [6]

Glycine

Conjugated

Hybrid

Compounds

Compound

18

Various

cancer cell

lines

Significant

activity

reported

- [6]

Key Findings:

Aliphatic N-substituted glycine derivatives have shown cytotoxic effects against human

foreskin fibroblast cells, with 2-aminoheptyl glycine being the most potent among the tested

compounds.[4][5]

The lipophilicity of the derivatives, influenced by the alkyl chain length, is considered a key

factor in their ability to cross cell membranes.[4][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.3c02828
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448692/
https://pubs.acs.org/doi/10.1021/acsomega.3c02828
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264346/
https://pubs.acs.org/doi/10.1021/acsomega.3c02828
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448692/
https://pubs.acs.org/doi/10.1021/acsomega.3c02828
https://www.researchgate.net/publication/372996469_Green_Synthesis_and_Bioactivity_of_Aliphatic_N-Substituted_Glycine_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular docking studies suggest that derivatives like octyl- and 2-aminoheptyl glycine have

a high tendency to interact with DNA.[4][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the N-alkylated

glycine derivatives and incubated for a specified period (e.g., 48 hours).

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few

hours to allow for the formation of formazan crystals by metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or

isopropanol).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of

the compound that inhibits 50% of cell growth, is then calculated.[4]
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Structure-activity relationship concept for N-alkylated glycine derivatives.

Enzyme Inhibitory Activity
N-alkylated glycine derivatives have been identified as potent inhibitors of various enzymes

implicated in disease pathways.
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Target Enzyme Inhibitor Class Derivative
Activity Metric
(IC50 / Ki)

Reference

Leukotriene A4

Hydrolase

(LTA4H)

N-alkyl glycine

amides
Various

27 - 2,000 nM

(IC50)
[8]

Vascular

Adhesion

Protein-1 (VAP-

1)

Glycine amide

derivatives
Compound 4g

60% plasma

VAP-1 inhibition

in vivo (1 mg/kg,

oral)

[9]

Aldose

Reductase

N-

benzenesulfonyl

glycines

β-

naphthylenesulfo

nylglycine

0.4 µM (IC50) [10]

Aldose

Reductase

N-

benzenesulfonyl

glycines

α-

naphthylenesulfo

nylglycine

1.3 µM (IC50) [10]

α-L-Fucosidase

N-alkylated 5a-

carba-α-DL-

fucopyranosylam

ine

N-octyl derivative 0.016 µM (Ki) [11]

Key Findings:

N-alkyl glycine amides are effective inhibitors of Leukotriene A4 hydrolase, an enzyme

involved in inflammatory processes.[8]

Glycine amide derivatives have been developed as orally active inhibitors of Vascular

Adhesion Protein-1, a target for inflammatory diseases.[9]

N-benzenesulfonylglycines show potent inhibition of aldose reductase, an enzyme linked to

diabetic complications.[10]

N-alkylation of a carba-sugar amine resulted in a highly potent inhibitor of α-L-fucosidase.

[11]
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Enzyme inhibition assays are performed to determine the concentration of a compound

required to inhibit 50% of the enzyme's activity (IC50).

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are

prepared in a suitable buffer.

Inhibitor Preparation: The N-alkylated glycine derivatives are serially diluted to various

concentrations.

Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a

microplate well). The reaction is initiated by the addition of the substrate.

Detection: The progress of the reaction is monitored over time by measuring the formation of

a product or the depletion of the substrate. This can be done using various detection

methods, such as spectrophotometry or fluorometry.

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The

IC50 value is determined by plotting the reaction rate against the inhibitor concentration and

fitting the data to a suitable dose-response curve.
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Simplified diagram of an enzyme inhibition pathway.

This comparative guide highlights the significant and diverse biological activities of N-alkylated

glycine derivatives. The modular nature of their synthesis allows for extensive structure-activity

relationship studies, paving the way for the development of novel therapeutics with tailored

properties. Further research into their mechanisms of action and in vivo efficacy is warranted to

fully realize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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